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Compound of Interest

Compound Name: 1-(3-Iodophenyl)ethanone

Cat. No.: B089323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-
Iodophenyl)ethanone (also known as 3'-iodoacetophenone). The information detailed herein

is essential for the unequivocal identification, characterization, and quality control of this

compound in research and development settings. This document presents a summary of

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed

experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables provide a concise summary of the key spectroscopic data for 1-(3-
Iodophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.25 t ~1.8 H-2

~7.95 dt ~7.8, 1.4 H-6

~7.85 dt ~7.9, 1.4 H-4

~7.20 t ~7.8 H-5

~2.58 s - -CH₃

Solvent: Chloroform-d

(CDCl₃), Reference:

Tetramethylsilane

(TMS) at 0 ppm.

¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~196.8 C=O

~138.9 C-1

~141.5 C-6

~136.9 C-2

~130.3 C-5

~127.4 C-4

~94.2 C-3

~26.6 -CH₃

Solvent: Chloroform-d (CDCl₃), Reference:

CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
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Key IR Absorption Bands

Wavenumber (cm⁻¹) Assignment

~3060 Aromatic C-H stretch

~2925 Aliphatic C-H stretch

~1685 C=O stretch (ketone)

~1570 C=C stretch (aromatic)

~1250 C-C(=O)-C stretch

~780 C-H bend (out-of-plane, aromatic)

~530 C-I stretch

Sample Preparation: KBr pellet or as a thin film.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

246 45 [M]⁺ (Molecular Ion)

231 100 [M-CH₃]⁺ (Base Peak)

104 20 [C₇H₄O]⁺

76 30 [C₆H₄]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended as a general guide and may be adapted based on the specific

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of 1-(3-Iodophenyl)ethanone was dissolved

in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard (0.03% v/v). The solution was then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: Proton NMR spectra were recorded on a 400 MHz spectrometer. A

standard pulse program was used with a spectral width of approximately 16 ppm, an

acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32

scans were accumulated to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer

using a proton-decoupled pulse sequence. The spectral width was set to approximately 240

ppm. A sufficient number of scans (typically 1024 or more) were averaged to obtain a high-

quality spectrum due to the low natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decays (FIDs) were processed using an

appropriate software package. A Fourier transform was applied, followed by phase and

baseline correction. The chemical shifts were referenced to the internal TMS standard (0.00

ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for ¹³C NMR in CDCl₃).

Infrared (IR) Spectroscopy
Sample Preparation: For the solid-state measurement, a small amount of 1-(3-
Iodophenyl)ethanone was finely ground with dry potassium bromide (KBr) powder in an

agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic

press. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in

a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or

KBr), and allowing the solvent to evaporate.[1]

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample compartment (or a pure KBr

pellet) was first collected. The sample was then placed in the beam path, and the sample

spectrum was recorded. The final spectrum is presented in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
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Sample Introduction: A dilute solution of 1-(3-Iodophenyl)ethanone in a suitable volatile

solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer,

typically via a direct insertion probe or through a gas chromatograph (GC) for separation

from any impurities.

Ionization: Electron Ionization (EI) was used as the ionization method. The sample molecules

were bombarded with a beam of high-energy electrons (typically 70 eV), causing them to

ionize and fragment.[2]

Mass Analysis: The resulting positively charged ions were accelerated and separated based

on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

Detection and Data Representation: An electron multiplier detector was used to record the

abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot

of relative ion intensity versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound such as 1-(3-Iodophenyl)ethanone.
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Spectroscopic Analysis Workflow for 1-(3-Iodophenyl)ethanone

Compound Synthesis & Purification

Spectroscopic Analysis

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Data Interpretation & Structure Confirmation

Synthesis of
1-(3-Iodophenyl)ethanone

Purification
(e.g., Recrystallization, Chromatography)

¹H NMR ¹³C NMR FTIR EI-MS

Combined Data Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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